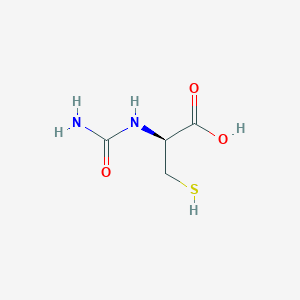
4-(3-Oxopropyl)benzonitrile
描述
4-(3-Oxopropyl)benzonitrile is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.19 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of benzonitriles, which includes compounds like 4-(3-Oxopropyl)benzonitrile, can be achieved through various methods . One such method involves the reaction of a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .Molecular Structure Analysis
The InChI code for 4-(3-Oxopropyl)benzonitrile is 1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 . This code provides a specific description of the compound’s molecular structure.科学研究应用
1. Application in High Voltage Lithium Ion Batteries
A study explored the use of a derivative, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive for high voltage lithium ion batteries. This compound significantly improved the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, leading to enhanced battery performance (Huang et al., 2014).
2. Corrosion Inhibition
Benzonitrile derivatives have been studied for their potential as corrosion inhibitors. Research involving derivatives like 4-(isopentylamino)-3-nitrobenzonitrile demonstrated excellent corrosion inhibition properties for mild steel in acid mediums (Chaouiki et al., 2018).
3. Treatment of Androgenetic Alopecia
A derivative, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, was developed as a nonsteroidal androgen receptor antagonist for the treatment of androgenetic alopecia and sebum control. This compound was found to be potent, selective, and active in vivo (Li et al., 2008).
4. Synthesis of Hyperbranched Epoxide-Amine Adducts
A study demonstrated the synthesis of hyperbranched epoxide-amine adducts using a derivative, 4-(2,3-epoxypropyl-1-oxy)benzonitrile. This was achieved through a one-pot microwave-assisted reaction, forming oligomers with up to six repeating units (Theis et al., 2009).
5. Development of Selective Androgen Receptor Modulators
Research on 4-(pyrrolidin-1-yl)benzonitrile derivatives led to the discovery of a selective androgen receptor modulator (SARM) with potential applications in muscle and central nervous system anabolic effects, while having neutral effects on the prostate (Aikawa et al., 2017).
安全和危害
The safety information for 4-(3-Oxopropyl)benzonitrile indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
属性
IUPAC Name |
4-(3-oxopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRYTDTOZKFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456850 | |
| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Oxopropyl)benzonitrile | |
CAS RN |
136295-53-9 | |
| Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)



![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)







